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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-3-ol

cat. No.: B2851571

An In-Depth Technical Guide to 4-Bromo-6-methylpyridin-3-ol: Properties, Synthesis, and
Applications in Drug Discovery

Executive Summary

4-Bromo-6-methylpyridin-3-ol is a substituted pyridinol derivative that serves as a valuable
and versatile building block in modern medicinal chemistry and drug discovery. Its unique
structural arrangement, featuring a bromine atom, a hydroxyl group, and a methyl group on a
pyridine core, provides multiple reactive sites for synthetic elaboration. The bromine atom, in
particular, acts as a crucial synthetic handle for transition-metal-catalyzed cross-coupling
reactions, enabling the construction of complex molecular architectures. This guide provides a
comprehensive overview of the core physicochemical properties of 4-Bromo-6-methylpyridin-
3-ol, outlines a robust and logical protocol for its synthesis and characterization, and explores
its strategic applications in the development of novel therapeutic agents. This document is
intended for researchers, medicinal chemists, and drug development professionals seeking to
leverage this intermediate in their synthetic programs.

Part 1: Core Physicochemical Properties and Data

A thorough understanding of a chemical intermediate's properties is foundational to its effective
use in synthesis. This section consolidates the essential molecular and safety data for 4-
Bromo-6-methylpyridin-3-ol.

Molecular and Identification Data
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The fundamental identifiers and computed properties of 4-Bromo-6-methylpyridin-3-ol are

summarized below. The molecular weight is a critical parameter for all stoichiometric

calculations in synthetic protocols.

Property Value Source
Molecular Weight 188.02 g/mol [1112][3]
Monoisotopic Mass 186.96328 Da [1]
Molecular Formula CeHeBrNO [1][2][3]
CAS Number 1256811-26-3 [11[4]
IUPAC Name 4-bromo-6-methylpyridin-3-ol [1]
Canonical SMILES CC1=CC(=C(C=N1)O)Br [1]
InChiKey VEJDEFSSYYYNJE- (]

UHFFFAOYSA-N

Chemical Structure

The two-dimensional structure of 4-Bromo-6-methylpyridin-3-ol highlights the key functional

groups available for synthetic manipulation.

Caption: 2D Structure of 4-Bromo-6-methylpyridin-3-ol.

Physical and Safety Information

Proper handling and storage are dictated by the compound's physical properties and hazard

profile.
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Property Value / Information Source
Predicted XLogP3 1.6 [1]
Appearance White solid (character) [5]

N Sealed in dry, Room
Storage Conditions [31[5]
Temperature or 2-8°C

H302: Harmful if
swallowedH315: Causes skin

GHS Hazard Statements irritationH319: Causes serious [1]
eye irritationH335: May cause

respiratory irritation

GHS Signal Word Warning [1][5]

Expert Insight: The hazard profile necessitates handling this compound within a fume hood
using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a
lab coat. The moderate lipophilicity, indicated by the XLogP value, suggests good solubility in
common organic solvents used in synthesis and purification.

Part 2: Synthesis, Purification, and Workflow

While numerous suppliers offer this reagent, understanding its synthesis is crucial for
troubleshooting and for developing derivatives. A logical and field-proven approach involves the
regioselective bromination of a readily available pyridinol precursor.

Retrosynthetic Strategy and Mechanistic Rationale

The most direct synthetic route to 4-Bromo-6-methylpyridin-3-ol is the electrophilic
bromination of 6-methylpyridin-3-ol.

Causality Behind Experimental Choices:

o Starting Material: 6-methylpyridin-3-ol is selected as the precursor. The hydroxyl group is an
activating group that directs electrophiles to the ortho and para positions. In this case, the C4
position is ortho to the hydroxyl group and is sterically accessible, making it the most
probable site for bromination.
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e Brominating Agent: N-Bromosuccinimide (NBS) is an ideal brominating agent for this
transformation.[6] It is a solid, making it easier to handle than liquid bromine, and it provides
a source of electrophilic bromine under mild conditions, minimizing side reactions and
improving safety.

e Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is suitable.
These solvents can dissolve the starting material and NBS without reacting with them,
facilitating a homogenous reaction environment.

o Temperature Control: The reaction is typically run at room temperature. While heating can
increase the reaction rate, it can also lead to undesired byproducts. Starting at a lower
temperature (e.g., 0°C) and allowing the reaction to warm to room temperature provides
excellent control over the exothermic nature of the reaction.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system. Successful synthesis and isolation of a product with
the expected analytical data (see Part 3) confirms the efficacy of the methodology.

o Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or
Argon), add 6-methylpyridin-3-ol (1.0 eq).

o Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M
concentration). Stir the solution until all solid has dissolved.

o Reagent Addition: Cool the flask to 0°C using an ice bath. Add N-Bromosuccinimide (NBS)
(1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete
consumption of the starting material.

e Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6
hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed.

e Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate to consume any remaining NBS.
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o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent like Ethyl Acetate (3x).

» Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium
sulfate.

» Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield
the crude product.

« Purification: Purify the crude solid by flash column chromatography on silica gel, using a
gradient of Ethyl Acetate in Hexanes to isolate the pure 4-Bromo-6-methylpyridin-3-ol.

Synthesis and Purification Workflow Diagram

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b2851571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2851571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Synthesis

Dissolve 6-methylpyridin-3-ol
in Acetonitrile

Coolto 0°C &
Add NBS (1.05 eq)

Stir at Room Temp
(4-6 hours)

[Monitor by TLC/LC-MS]

Agqueoug Workup

[ Quench with Na2S20s (aq) j
:
[Extract with Ethyl Acetatej
:
[ Wash with Brine & Dry (Na2S0Oa) j
:
Goncentrate in vacua

Purifigation
Flash Column Chromatography
(Silica Gel)

i

Pure 4-Bromo-6-methylpyridin-3-ol

Caption: Workflow for Synthesis and Purification.

Click to download full resolution via product page
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Part 3: Analytical Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable
step in chemical research. A combination of spectroscopic and chromatographic techniques
provides a robust, self-validating analytical package.

Analytical Workflow for Structural Confirmation and
Purity

A multi-pronged approach ensures the highest confidence in the final product.

Purified Product
N

SpectWalysis (Identity) ¢ }hmmitographic Analysis (Purity)

1H & 13C NMR: Mass Spectrometry:
) o i . HPLC/UPLC:
E Confirms connectivity and [Conflrms Molecular Welth (Quantifies purity (>95%))

unctional group environment and Br isotopic pattern

Validated Compound

Click to download full resolution via product page

Caption: Self-Validating Analytical Workflow.

Expected Analytical Data

» 'H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the
aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will
appear as singlets or doublets in the aromatic region, and the methyl group will be a sharp

singlet in the aliphatic region.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of peaks for the
molecular ion [M]+ and [M+2]+ with a roughly 1:1 intensity ratio. This pattern is the definitive
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signature of a molecule containing a single bromine atom. The measured mass should
correspond to the calculated molecular weight (188.02 g/mol ).[3]

» High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method
should show a single major peak, allowing for the quantification of purity, which is typically
expected to be >95% for use in further synthetic applications.

Part 4: Applications in Drug Discovery and
Development

4-Bromo-6-methylpyridin-3-ol is not merely a chemical curiosity; it is a strategic tool for drug
discovery. Its value lies in the synthetic versatility endowed by its functional groups.

The Privileged Pyridinone/Pyridinol Scaffold

Pyridinone and pyridinol cores are considered "privileged structures” in medicinal chemistry.[7]

[8]

o Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as both hydrogen
bond donors and acceptors, enabling strong and specific interactions with biological targets
like enzymes and receptors.[7][8]

o Bioisosteric Replacement: This scaffold is often used as a bioisostere for phenol or amide
groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic
stability.[7]

» Proven Bioactivity: Pyridinone derivatives have demonstrated a wide range of biological
activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8]

The Bromine Atom as a Versatile Synthetic Handle

The true power of this intermediate for drug development professionals lies in the reactivity of
the C-Br bond. Bromopyridines are ideal substrates for a wide array of transition-metal-
catalyzed cross-coupling reactions.[9] This allows for the rapid and efficient generation of
diverse molecular libraries by systematically varying the coupling partner.

Key Cross-Coupling Reactions:
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e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,
introducing aryl or alkyl groups.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial
transformation for synthesizing many drug candidates.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

» Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Workflow for Library Synthesis

G-Bromo-6-methylpyridin-3-cD
e ~

Cross-Col

Suzuki Coupling

Buchwald-Hartwig Sonogashira Coupling
(+ R2NH) (+ R-C=CH)

Alkynyl Derivatives

(+ R-B(OH)z2)

Aryl/Alkyl Derivatives

Diverse Moleqular Library

Amino Derivatives

High-Throughput Screening
(Biological Assays)

Click to download full resolution via product page

Caption: Application in parallel synthesis for drug discovery.

Conclusion

4-Bromo-6-methylpyridin-3-ol, with a molecular weight of 188.02 g/mol , is a high-value
synthetic intermediate for the pharmaceutical and life sciences industries.[1][2][3] Its utility
extends far beyond its basic properties, stemming from the strategic placement of functional
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groups that allow for predictable reactivity and synthetic diversification. The pyridinol core
provides a biologically relevant scaffold, while the bromine atom serves as a linchpin for
modern cross-coupling chemistry. By employing robust synthetic and analytical workflows,
researchers can confidently utilize this compound to accelerate the discovery and development
of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b2851571?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-6-methylpyridin-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-6-methylpyridin-3-ol
https://www.calpaclab.com/4-bromo-6-methylpyridin-3-ol-95-purity-c6h6brno-5-grams/aab-aa000obr-5g
https://www.3wpharm.com/product/51311.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB53107028.htm
https://www.chemicalbridge.co.uk/product-CB047496
https://www.chemicalbridge.co.uk/product-CB047496
https://www.smolecule.com/products/s13526162
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.869860/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.nbinno.com/article/photoresist-chemicals/role-bromo-pyridine-derivatives-modern-chemical-synthesis-ad
https://www.benchchem.com/product/b2851571#4-bromo-6-methylpyridin-3-ol-molecular-weight
https://www.benchchem.com/product/b2851571#4-bromo-6-methylpyridin-3-ol-molecular-weight
https://www.benchchem.com/product/b2851571#4-bromo-6-methylpyridin-3-ol-molecular-weight
https://www.benchchem.com/product/b2851571#4-bromo-6-methylpyridin-3-ol-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2851571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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